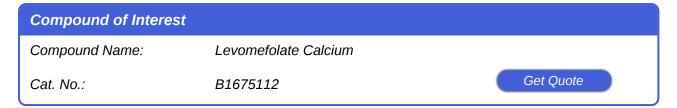


A Comparative Analysis of Levomefolate Calcium and Other L-Methylfolate Formulations

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **levomefolate calcium** and other forms of L-methylfolate, focusing on their chemical properties, bioavailability, and metabolic implications. The information presented is intended to support research and development efforts in the fields of pharmacology, nutrition, and clinical medicine.

Understanding the Terminology: Levomefolate Calcium and L-Methylfolate

Levomefolate calcium is the calcium salt of L-5-methyltetrahydrofolate (L-5-MTHF), which is the primary biologically active form of folate (Vitamin B9).[1][2] Unlike synthetic folic acid, L-methylfolate does not require enzymatic reduction to be utilized by the body, allowing for direct entry into the folate metabolic cycle.[3] **Levomefolate calcium** is a stable, crystalline form of L-methylfolate, making it suitable for use in dietary supplements and pharmaceutical preparations.[4] Other salt forms of L-methylfolate, such as the glucosamine salt, are also available and have been the subject of comparative studies.

Comparative Bioavailability and Pharmacokinetics

The efficacy of a folate supplement is largely determined by its bioavailability. Head-to-head studies have primarily focused on the pharmacokinetic profiles of different folate forms,



comparing parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC).

L-Methylfolate Salts: Calcium vs. Glucosamine

Clinical studies comparing the bioavailability of **levomefolate calcium** (a crystalline calcium salt) and the glucosamine salt of L-methylfolate have shown comparable outcomes. One randomized cross-over trial in 24 healthy volunteers found no significant differences in serum folate concentrations up to 12 hours after a single oral dose of 400 µg of either form.[5] However, some studies suggest that the glucosamine salt may have a higher initial solubility. A comparative study in rats indicated that the glucosamine salt (Quatrefolic®) resulted in a higher Cmax compared to the calcium salt.

L-Methylfolate vs. Folic Acid

A significant body of research has established the superior bioavailability of L-methylfolate compared to synthetic folic acid. L-methylfolate achieves a significantly higher peak plasma concentration and greater overall absorption than an equimolar dose of folic acid. This is primarily because L-methylfolate bypasses the enzymatic conversion steps required for folic acid, a process that can be limited by genetic polymorphisms in the MTHFR enzyme.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters from comparative studies.

Table 1: Comparative Pharmacokinetics of L-Methylfolate Salts



Parameter	Levomefolate Calcium	L-Methylfolate Glucosamine Salt	Key Findings
Study Design	Randomized, cross- over	Randomized, cross- over	Comparison of single oral doses.
Subjects	24 healthy volunteers	24 healthy volunteers	No significant difference in serum folate.
Cmax (rats)	486.8 ± 184.1 ng/mL	879.6 ± 330.3 ng/mL	Glucosamine salt showed a higher Cmax in rats.
AUC (rats)	997.6 ng/mL·h	1123.9 ng/mL·h	Glucosamine salt showed a slightly higher AUC in rats.

Table 2: Comparative Pharmacokinetics of L-Methylfolate vs. Folic Acid

Parameter	L-Methylfolate (racemic mixture)	Folic Acid	Key Findings
Study Design	Comparative pharmacokinetic study	Comparative pharmacokinetic study	L-methylfolate demonstrates higher bioavailability.
Subjects	Patients with coronary artery disease	Patients with coronary artery disease	
Peak Concentration of 6[S] 5-MTHF	129 ng/mL (s.d. 42.4)	14.1 ng/mL (s.d. 9.4)	Over seven times higher peak concentration for L- methylfolate.

Experimental Protocols Bioavailability Study of L-Methylfolate Salts

• Study Design: A randomized, single-dose, open-label, two-way crossover study.



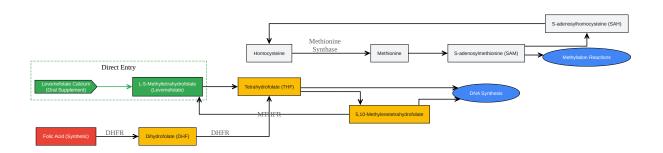
- Study Population: Healthy adult male and female volunteers (typically 18-55 years old).
- Intervention: Administration of a single oral dose of levomefolate calcium and L-methylfolate glucosamine salt with a standardized meal or under fasting conditions. A washout period of at least one week separates the two interventions.
- Sample Collection: Blood samples are collected at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours) post-administration.
- Analytical Method: Plasma concentrations of L-5-MTHF are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.
- Pharmacokinetic Analysis: Cmax, Tmax, and AUC are calculated from the plasma concentration-time profiles using non-compartmental analysis.

Bioavailability Study of L-Methylfolate vs. Folic Acid

- Study Design: A randomized, double-blind, crossover study.
- Study Population: Healthy volunteers or specific patient populations (e.g., individuals with MTHFR polymorphisms).
- Intervention: Administration of equimolar oral doses of L-methylfolate and folic acid.
- Sample Collection: Serial blood samples are collected over a 24-hour period.
- Analytical Method: Plasma concentrations of total folate and different folate forms (including unmetabolized folic acid and L-5-MTHF) are measured using HPLC-MS/MS.
- Pharmacokinetic Analysis: Comparison of Cmax, Tmax, and AUC for L-5-MTHF following administration of both compounds.

Mandatory Visualizations Folate Metabolic Pathway



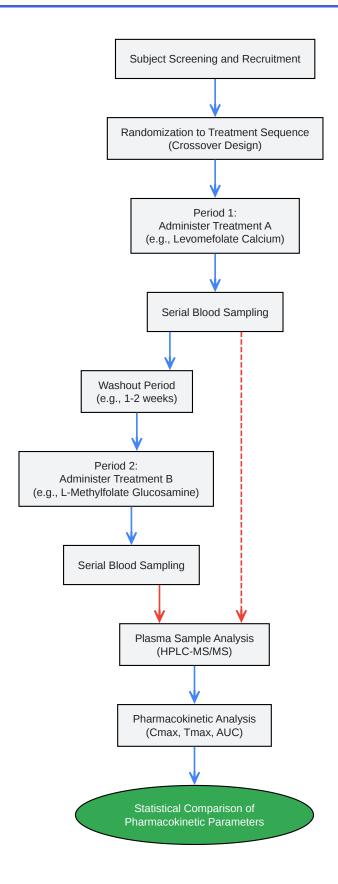


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Caption: Folate metabolic pathway.

Experimental Workflow for a Comparative Bioavailability Study





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Caption: Bioavailability study workflow.



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